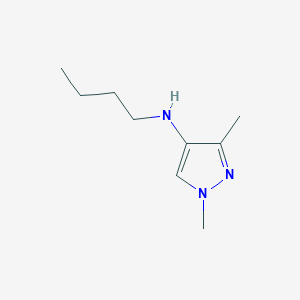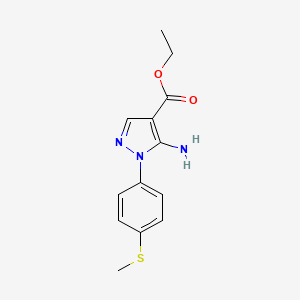![molecular formula C13H13F4N3 B11735326 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11735326.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,5-difluorophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,5-difluorophenyl)methyl]amine is a complex organic compound characterized by the presence of difluoroethyl and difluorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,5-difluorophenyl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of difluoroethyl and difluorophenyl groups through substitution reactions. Common reagents used in these reactions include difluoroethyl halides and difluorophenyl halides, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,5-difluorophenyl)methyl]amine is studied for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,5-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with a similar structural motif used in various chemical applications.
Uniqueness: What sets {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,5-difluorophenyl)methyl]amine apart is its combination of difluoroethyl and difluorophenyl groups attached to a pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H13F4N3 |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(2,5-difluorophenyl)methyl]methanamine |
InChI |
InChI=1S/C13H13F4N3/c14-10-1-2-12(15)9(5-10)6-18-7-11-3-4-20(19-11)8-13(16)17/h1-5,13,18H,6-8H2 |
InChI Key |
DZLJEYLZDFKFOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNCC2=NN(C=C2)CC(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11735243.png)
![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735250.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735259.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735271.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735280.png)



![2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11735301.png)
![4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester](/img/structure/B11735305.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735311.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735315.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735323.png)
